![molecular formula C14H12N2O4 B5531149 N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide CAS No. 524039-97-2](/img/structure/B5531149.png)
N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
Description
Synthesis Analysis
The synthesis of N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide and its derivatives typically involves multiple steps, including the cyclization of specific precursors. For instance, a series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives were synthesized to evaluate their serotonin-3 (5-HT3) receptor antagonistic activity, showcasing the relevance of the benzoxazine core in medicinal chemistry (Kawakita et al., 1992). Another study focused on the enantioselective synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides, highlighting the importance of stereochemistry in the biological activity of these compounds (Breznik et al., 1998).
Molecular Structure Analysis
The molecular structure of these compounds is critical for their function as receptor antagonists. Structural analyses, including IR, 1H NMR spectroscopy, and X-ray analysis, have been conducted to determine the configuration and conformation of the benzoxazine derivatives, which are essential for their binding affinity and activity (Gein et al., 2017).
Chemical Reactions and Properties
Benzoxazine derivatives undergo various chemical reactions that are pivotal for their pharmacological profiles. For example, the introduction of substituents at specific positions of the benzoxazine ring can significantly impact their serotonin-3 (5-HT3) receptor antagonistic activities (Kuroita et al., 1996). These chemical modifications play a crucial role in optimizing the compounds for better potency and selectivity.
Physical Properties Analysis
The physical properties of N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide derivatives, such as solubility, melting point, and stability, are essential for their formulation and delivery. Although specific studies on these aspects were not highlighted in the initial search, these properties are typically investigated during the drug development process to ensure optimal bioavailability and efficacy.
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and interactions with biological targets, are fundamental for the therapeutic application of benzoxazine derivatives. The potent and selective inhibition of serotonin-3 (5-HT3) receptors by these compounds, as demonstrated in various studies, reflects their precise chemical interactions at the molecular level (Kawakita et al., 1992).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13-8-20-12-4-3-9(6-11(12)16-13)14(18)15-7-10-2-1-5-19-10/h1-6H,7-8H2,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDWYCMZOIESOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150285 | |
Record name | 2H-1,4-Benzoxazine-6-carboxamide, N-(2-furanylmethyl)-3,4-dihydro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide | |
CAS RN |
524039-97-2 | |
Record name | 2H-1,4-Benzoxazine-6-carboxamide, N-(2-furanylmethyl)-3,4-dihydro-3-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524039-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,4-Benzoxazine-6-carboxamide, N-(2-furanylmethyl)-3,4-dihydro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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